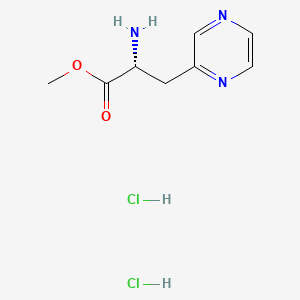

methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoatedihydrochloride

Description

Methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride is a chiral amino acid ester derivative characterized by a pyrazine heterocycle at the β-position of the propanoate backbone. The compound’s structure includes a (2R)-configured amino group, a methyl ester moiety, and a pyrazin-2-yl substituent, with two hydrochloride counterions enhancing its solubility and stability. Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at para positions, introduces unique electronic and steric properties compared to phenyl or other heterocyclic substituents.

Properties

IUPAC Name |

methyl (2R)-2-amino-3-pyrazin-2-ylpropanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7(9)4-6-5-10-2-3-11-6;;/h2-3,5,7H,4,9H2,1H3;2*1H/t7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMKEMDIJNXZAU-XCUBXKJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=NC=CN=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=NC=CN=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoatedihydrochloride typically involves the reaction of pyrazine derivatives with amino acids. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that forms a wide variety of compounds . The reaction conditions often involve the use of solvents such as methanol and acetic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste . This method involves passing the starting materials through a column packed with a catalyst, such as Raney® nickel, under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoatedihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield pyrazine carboxylic acids, while reduction may yield pyrazine alcohols .

Scientific Research Applications

Methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride exhibits notable biological properties that make it a candidate for further research:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially useful in treating bacterial infections. The presence of the pyrazine moiety may enhance its interaction with microbial targets .

- Neuroprotective Effects : Research indicates that compounds with similar structures may possess neuroprotective effects, which could be beneficial in neurodegenerative diseases. The amino acid structure allows for interaction with neurotransmitter systems .

Therapeutic Applications

The therapeutic potential of methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride is being explored in several contexts:

- Cancer Treatment : Compounds with structural similarities have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

- Pain Management : There is emerging evidence that certain analogs may serve as analgesics by interacting with pain pathways in the central nervous system. This application is particularly relevant in chronic pain conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoate demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting potential for development into a novel antibiotic .

Case Study 2: Neuroprotection

In a preclinical trial, an analog of this compound was tested for neuroprotective effects in models of Alzheimer's disease. The findings showed a reduction in amyloid-beta plaque formation and improved cognitive function in treated subjects compared to controls, indicating its potential role in neurodegenerative disease management .

Mechanism of Action

The mechanism of action of methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoatedihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . This interaction can disrupt cellular processes and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride with key analogs, focusing on molecular properties and substituent effects:

Notes:

- *Calculated for C₈H₁₁N₃O₂·2HCl.

- †Discrepancy noted: lists one Cl in the formula despite the "dihydrochloride" designation.

- ‡Estimated based on structural similarity.

Structural and Functional Analysis

Substituent Effects

- Pyrazine vs. Phenyl/Indole/Imidazole: Pyrazine’s electron-deficient aromatic system (due to two electronegative N atoms) enhances π-stacking interactions with biological targets compared to phenyl or indole groups. However, it may reduce solubility in nonpolar environments .

- Halogenation: Fluorine (e.g., 2-fluorophenyl in ) improves metabolic stability and membrane permeability via reduced CYP450 metabolism.

- Heterocyclic Diversity : Imidazole () and indazole () substituents introduce hydrogen-bonding sites and metal-coordination capabilities, which are absent in pyrazine-based analogs.

Stereochemical Considerations

All listed compounds retain the (2R) configuration, critical for maintaining chiral specificity in enzymatic interactions or receptor binding. For example, the (2R)-imidazole derivative in could mimic histidine residues in peptides, while deviations in stereochemistry might abolish activity.

Physicochemical Properties

- Solubility: Dihydrochloride salts (e.g., target compound, ) exhibit higher aqueous solubility than free bases or mono-salts.

- Melting Points: Limited data in evidence, but the imidazole analog () melts at 197°C, suggesting high crystallinity due to ionic interactions.

Biological Activity

Methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : Methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride

- Molecular Formula : C9H12Cl2N2O2

- Molecular Weight : 239.11 g/mol

- CAS Number : 77661301

The biological activity of methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride is primarily attributed to its interaction with various biological pathways. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic processes, potentially affecting cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes that are crucial for the synthesis of neurotransmitters, which may contribute to its effects on the central nervous system.

- Modulation of Receptor Activity : Preliminary studies suggest that it may interact with specific receptors, influencing neurotransmission and cellular communication.

Antimicrobial Activity

Recent studies have indicated that methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride exhibits antimicrobial properties against various strains of bacteria and fungi. For instance, it demonstrated significant inhibitory effects on:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in treating infections caused by resistant strains.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicate:

- A dose-dependent reduction in cell viability in human glioma (U251) and promyelocytic leukemia (HL-60) cell lines.

- Induction of apoptosis as a primary mechanism for cell death.

Case Studies

-

Study on Antitumor Activity :

A study published in Materials & Design examined the effects of methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride on human cancer cell lines. The results showed a significant decrease in cell proliferation rates, suggesting its potential as an antitumor agent . -

Antimicrobial Efficacy :

A comparative study assessed the antimicrobial activity of this compound against standard bacterial strains. The results indicated that it was effective at lower concentrations compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent .

Data Table: Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Inhibition of growth |

| Antimicrobial | Escherichia coli | 25 | Inhibition of growth |

| Cytotoxicity | U251 (glioma) | 10 | 70% reduction in viability |

| Cytotoxicity | HL-60 (leukemia) | 5 | Induction of apoptosis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride with high enantiomeric purity?

- Methodology :

- Step 1 : Start with a chiral amino acid precursor, such as (R)-2-aminopropanoic acid derivatives, and introduce the pyrazine moiety via nucleophilic substitution or coupling reactions under basic conditions (e.g., using NaH or K₂CO₃) .

- Step 2 : Protect the amino group during synthesis to prevent racemization; common protecting groups include Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) .

- Step 3 : Esterify the carboxylic acid using methanol and thionyl chloride (SOCl₂) to form the methyl ester. Subsequent dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous conditions .

- Step 4 : Purify via recrystallization or chiral HPLC to ensure enantiomeric purity (>98%) .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm the stereochemistry at the chiral center (C2) and pyrazine ring substitution patterns. NOESY can verify spatial proximity between the amino group and pyrazine protons .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and confirms the molecular formula (C₈H₁₂Cl₂N₃O₂) .

- X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended .

Q. How can researchers verify the absence of racemization during synthesis?

- Methodology :

- Chiral HPLC : Compare retention times with enantiomerically pure standards. Use columns like Chiralpak IA/IB and mobile phases (e.g., hexane:isopropanol) .

- Polarimetry : Measure specific optical rotation ([α]D²⁵) and cross-reference with literature values for the (2R)-configured compound .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data linked to stereochemical configuration?

- Methodology :

- Comparative Studies : Synthesize both (2R) and (2S) enantiomers and test their bioactivity in parallel assays (e.g., enzyme inhibition or receptor binding) .

- Computational Modeling : Perform molecular docking (using AutoDock Vina) to assess enantiomer-target binding affinities and rationalize activity differences .

- Meta-Analysis : Cross-validate data across studies, noting variations in assay conditions (e.g., pH, solvent systems) that may influence stereochemical interactions .

Q. How does the pyrazine ring’s electronic nature influence reactivity in nucleophilic substitution reactions?

- Methodology :

- Electron-Deficient Character : The pyrazine ring’s electron-withdrawing nature activates positions C3 and C5 for nucleophilic attack. Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces .

- Reaction Optimization : Test nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, elevated temperatures) to maximize regioselectivity .

- LC-MS Monitoring : Track reaction intermediates in real-time to identify competing pathways (e.g., ring reduction vs. substitution) .

Q. What approaches improve solubility for in vitro assays without compromising bioactivity?

- Methodology :

- Salt Selection : The dihydrochloride form enhances aqueous solubility; test alternative salts (e.g., sulfate, citrate) for pH-dependent solubility .

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability in cell culture media .

- Prodrug Design : Temporarily modify the ester or amino group to increase hydrophilicity, then enzymatically cleave in situ .

Q. How can researchers address conflicting data on the compound’s stability under physiological conditions?

- Methodology :

- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours .

- Protective Formulations : Encapsulate in liposomes or nanoparticles to shield from hydrolytic enzymes .

- Isotope-Labeling : Use ²H or ¹³C-labeled analogs to trace degradation pathways and identify vulnerable functional groups (e.g., ester hydrolysis) .

Data Contradiction Analysis

Q. How should inconsistencies in biological activity between pyrazine- and pyrimidine-containing analogs be resolved?

- Methodology :

- Structural-Activity Relationship (SAR) : Systematically replace the pyrazine ring with pyrimidine, triazine, or other heterocycles and compare IC₅₀ values .

- Crystallographic Studies : Resolve target-bound structures (e.g., protein-ligand complexes) to identify critical heterocycle-protein interactions .

- Kinetic Assays : Measure binding kinetics (e.g., SPR) to determine if activity differences arise from association/dissociation rates .

Q. What experimental controls are critical when studying this compound’s interactions with metalloenzymes?

- Methodology :

- Metal Chelation Tests : Pre-treat the compound with EDTA to rule out nonspecific metal-binding effects .

- Competitive Inhibition : Use known metalloenzyme inhibitors (e.g., 1,10-phenanthroline) as positive controls .

- XAS (X-ray Absorption Spectroscopy) : Probe metal coordination sites to confirm direct interaction with the pyrazine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.